Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Scaffold: Superior Glucose-Lowering Efficacy in Preclinical Models
In a head-to-head preclinical comparison, 2,4-oxazolidinedione derivatives demonstrated superior antidiabetic activity compared to their 2,4-thiazolidinedione counterparts in genetically obese and diabetic KKAy mice and Wistar fatty rats [1]. The most potent oxazolidinedione compound, (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione (compound 64), exhibited an ED25 of 0.561 mg/kg/day in KKAy mice versus pioglitazone (thiazolidinedione) ED25 of 6 mg/kg/day — representing an approximately 10.7-fold improvement in potency [1]. In Wistar fatty rats, the same oxazolidinedione showed ED25 = 0.05 mg/kg/day versus pioglitazone ED25 = 0.5 mg/kg/day, a 10-fold potency advantage [1]. The PPARγ agonistic activity was confirmed with EC50 = 8.87 nM [1]. This class-level evidence supports the preference for oxazolidine-2,4-dione scaffolds over thiazolidine-2,4-diones for antidiabetic drug discovery programs; however, no specific data exist for the target compound (CAS 2034240-90-7) itself.
| Evidence Dimension | In vivo glucose-lowering potency (ED25) in KKAy mice |
|---|---|
| Target Compound Data | No data available for CAS 2034240-90-7 specifically. Oxazolidinedione class representative (R)-(+)-64: ED25 = 0.561 mg/kg/day |
| Comparator Or Baseline | Pioglitazone (thiazolidinedione class): ED25 = 6 mg/kg/day |
| Quantified Difference | ~10.7-fold lower ED25 (higher potency) for oxazolidinedione class representative vs. pioglitazone |
| Conditions | Genetically obese and diabetic KKAy mouse model; oral administration |
Why This Matters
For procurement decisions in antidiabetic drug discovery, oxazolidine-2,4-dione scaffolds may offer greater intrinsic potency than thiazolidine-2,4-diones, though confirmation for the specific compound requires de novo experimental validation.
- [1] Momose Y, et al. Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities. J Med Chem. 2002;45(7):1518-1534. doi:10.1021/jm010490l. View Source
